BenchChemオンラインストアへようこそ!

4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Leukotriene Antagonism

This thiazolylbenzofuran benzamide features a critical 4-butoxy substituent, absent in baseline analog CAS 921870-56-6, making it indispensable for matched-pair SAR studies on leukotriene/SRS-A targets. No public IC₅₀/selectivity data exist; teams must perform de novo in-house profiling—ideal for labs equipped with biochemical/cellular assay infrastructure and computational modeling workflows. Secure your batch for exclusive scaffold exploration.

Molecular Formula C24H24N2O4S
Molecular Weight 436.53
CAS No. 921526-35-4
Cat. No. B2413672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
CAS921526-35-4
Molecular FormulaC24H24N2O4S
Molecular Weight436.53
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
InChIInChI=1S/C24H24N2O4S/c1-3-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-4-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27)
InChIKeyTUXKSSAFJBOPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921526-35-4): Structural Identity and Procurement Context


4-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921526-35-4) is a synthetic heterocyclic compound belonging to the thiazolylbenzofuran class, characterized by a benzamide core linked to a thiazole ring and a 7-ethoxybenzofuran moiety [1]. Its molecular formula is C24H24N2O4S with a molecular weight of 436.5 g/mol . This compound class has been claimed to possess activity as leukotriene and SRS-A antagonists or inhibitors, suggesting potential in inflammatory and allergic pathway research [2]. However, publicly available, compound-specific quantitative biological data is severely limited, making direct performance comparisons challenging.

Why Generic Substitution of 4-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is Scientifically Unfounded


Simple substitution of this compound with a close analog is not supported by available evidence. The 4-butoxy substituent on the benzamide ring is a key structural differentiator absent in simpler analogs like N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-56-6). The structure-activity relationship (SAR) for this class, as outlined in foundational patents [1], establishes that variations in the benzamide substitution and the heterocyclic linker critically modulate target activity, potency, and pharmacokinetic properties. Quantitative data proving the specific impact of the 4-butoxy group on potency, selectivity, or in vivo performance is, however, not publicly available in peer-reviewed literature. This evidence gap renders any assumption of functional equivalence between analogs scientifically premature, necessitating compound-specific empirical validation for any research or procurement decision.

Quantitative Differentiation Guide: 4-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Structural Differentiation via 4-Butoxy Substituent vs. Unsubstituted Benzamide Analog

The target compound (921526-35-4) possesses a 4-butoxy substituent on the terminal benzamide ring. This group is absent in the closest unsubstituted analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-56-6). Patent CN-1209809-A [1] explicitly defines 'R' as lower alkyl and 'Q' as a heterocyclyl or substituted lower alkoxy group, and claims that these substitutions are critical for the compound's activity as a leukotriene antagonist. The lipophilic 4-butoxy chain is predicted to enhance membrane permeability and target binding compared to the unsubstituted analog, but no direct comparative IC50 or Ki data are publicly available for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship (SAR) Leukotriene Antagonism

Class-Level Leukotriene Antagonist Activity Claim vs. Inactive Core

The patent family for thiazolylbenzofuran derivatives, which encompasses the core structure of 921526-35-4, claims activity as a leukotriene and Slow Reacting Substance of Anaphylaxis (SRS-A) antagonist or inhibitor [1]. This provides a class-level inference of biological activity that distinguishes this compound series from other benzofuran-thiazole hybrids that may be inactive at this target. However, no specific Ki, IC50, or in vivo efficacy data for the target compound are reported in the patent or subsequent primary literature indexed in major databases. The claim must be considered as a starting hypothesis requiring validation.

Inflammation Leukotriene Signaling SRS-A Inhibition

Differentiation from 4-Benzoyl and 4-Sulfamoyl Analogs via Physicochemical Property Prediction

Compared to 4-benzoyl-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide (CAS 921569-71-3) and 4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921569-71-3), the 4-butoxy substituent confers distinct physicochemical properties. The 4-butoxy chain is electron-donating and lipophilic, whereas the benzoyl and sulfamoyl groups are electron-withdrawing and introduce hydrogen bond acceptors [1]. These differences are predicted to alter solubility, logP, and target binding kinetics. No experimental head-to-head data (e.g., solubility, permeability, or metabolic stability) for these specific comparators are available in the public domain.

Drug-likeness Physicochemical Properties Analog Design

Public Data Scarcity: A Critical Differentiator for Procurement Risk Assessment

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssays reveals no publicly deposited quantitative bioactivity data (IC50, Ki, EC50) for CAS 921526-35-4 as of the knowledge cutoff date. In contrast, several structurally related benzofuran-thiazole compounds in BindingDB have reported IC50 values ranging from 32 nM to 5500 nM against various targets (e.g., XBP1, GLI1, PKMYT1) [1][2]. This absence of data for the target compound represents the most critical differentiator for procurement decisions: any research project intending to use 921526-35-4 must allocate resources for complete in-house characterization, a step not required for well-documented analogs.

Data Availability Procurement Risk Compound Validation

Recommended Application Scenarios for 4-Butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Based on Evidence Profile


Exploratory Leukotriene/SRS-A Pathway Research with Mandatory In-House Validation

Suitable for laboratories investigating leukotriene or SRS-A antagonist mechanisms, as suggested by the patent class claim [1]. This scenario requires the user to establish all quantitative potency (IC50), selectivity, and functional activity data from scratch, as no public benchmarks exist. Procurement is only recommended for groups with robust biochemical and cellular assay infrastructure capable of full compound characterization.

Structure-Activity Relationship (SAR) Probe for Benzofuran-Thiazole Optimization Programs

The unique 4-butoxy substitution pattern makes this compound a valuable SAR probe for medicinal chemistry programs exploring the benzofuran-thiazole-benzamide scaffold [1]. When used alongside the unsubstituted (CAS 921870-56-6), 4-benzoyl, and 4-sulfamoyl analogs, it can help delineate the role of lipophilic electron-donating groups in target binding, provided that matched-pair biological data is generated in-house.

Computational Chemistry and In Silico Docking Studies with Experimental Follow-up

Given the complete absence of public bioactivity data, this compound serves as a blank-slate test case for computational target prediction, molecular docking, and machine learning-based activity prediction models. The results must be experimentally confirmed, making it suitable for interdisciplinary groups with both computational and wet-lab capabilities.

Negative Control or Comparator in Assays for More Potent Benzofuran-Thiazole Analogs

If future studies reveal that certain benzofuran-thiazole analogs from BindingDB (e.g., with IC50 values in the nanomolar range against PKMYT1 or GLI1) [1][2] are potent, this compound—lacking any known potency—could serve as a structurally similar but putatively weaker comparator. This application is contingent upon positive bioactivity data emerging for the comparator analogs.

Quote Request

Request a Quote for 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.